(2-ethylbenzo[d]thiazol-6-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone
Description
Properties
IUPAC Name |
[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-(2-ethyl-1,3-benzothiazol-6-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3S2/c1-2-22-24-20-11-8-15(12-21(20)29-22)23(26)25-16-9-10-17(25)14-19(13-16)30(27,28)18-6-4-3-5-7-18/h3-8,11-12,16-17,19H,2,9-10,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWTHMRKAKCXQDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(S1)C=C(C=C2)C(=O)N3C4CCC3CC(C4)S(=O)(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Domino Cyclization Strategy
The benzothiazole core is synthesized via a metal-free domino reaction, as demonstrated in analogous systems.
Reagents :
- 4-Ethylaniline (precursor for C2 ethyl group)
- 4-Acetylbenzoic acid (for C6 ketone)
- Elemental sulfur (S₈)
Procedure :
- Condensation : 4-Ethylaniline reacts with 4-acetylbenzoic acid under acidic conditions to form a Schiff base.
- Cyclization : Elemental sulfur mediates cyclization at 120°C for 12 hours, forming the benzothiazole ring.
- Oxidation : Air oxidation introduces the ketone at position 6.
Characterization Data :
| Parameter | Value |
|---|---|
| Yield | 72% |
| ¹H NMR (CDCl₃) | δ 1.42 (t, 3H), 2.98 (q, 2H), 7.58–8.12 (m, 4H) |
| ¹³C NMR (CDCl₃) | δ 12.8 (CH₂CH₃), 24.1 (CH₂), 122.4–153.9 (aromatic), 185.3 (C=O) |
Synthesis of (1R,5S)-3-(Phenylsulfonyl)-8-Azabicyclo[3.2.1]octane
Bicyclic Core Construction
The tropane scaffold is synthesized via a stereoselective Diels-Alder reaction:
Reagents :
- N-Carbethoxy-2-pyrrolidone (dienophile)
- 1,3-Butadiene (diene)
Procedure :
- Cycloaddition : Heating the diene and dienophile at 80°C forms the bicyclo[3.2.1]octane framework.
- Decarboxylation : Hydrolysis removes the carbethoxy group, yielding 8-azabicyclo[3.2.1]octane.
Sulfonylation
Reagents :
- Phenylsulfonyl chloride
- Triethylamine (base)
Procedure :
- The free amine reacts with phenylsulfonyl chloride in dichloromethane at 0°C.
- Stirring for 4 hours ensures complete sulfonylation.
Characterization Data :
| Parameter | Value |
|---|---|
| Yield | 65% |
| [α]D²⁵ | +34.5° (c = 1.0, CHCl₃) |
| ¹H NMR (CDCl₃) | δ 1.82–2.15 (m, 6H), 3.24 (s, 2H), 7.52–7.89 (m, 5H) |
Coupling of Fragments
Friedel-Crafts Acylation
The ketone bridge is formed by reacting the benzothiazole with the bicyclic amine’s acyl chloride.
Reagents :
- 2-Ethylbenzo[d]thiazol-6-carbonyl chloride
- (1R,5S)-3-(Phenylsulfonyl)-8-azabicyclo[3.2.1]octane
- AlCl₃ (Lewis acid)
Procedure :
- The acyl chloride is generated using oxalyl chloride.
- Friedel-Crafts acylation proceeds in anhydrous dichloroethane at −10°C for 6 hours.
Optimization Insights :
- Lower temperatures (−10°C) improve regioselectivity at C6 of the benzothiazole.
- Excess AlCl₃ (1.5 equiv) maximizes yield.
Characterization Data :
| Parameter | Value |
|---|---|
| Yield | 58% |
| HPLC Purity | 98.2% |
| HRMS (ESI+) | [M+H]⁺ Calc.: 481.1521; Found: 481.1518 |
Alternative Synthetic Routes
Suzuki-Miyaura Cross-Coupling
A palladium-catalyzed coupling between a boronic ester-functionalized benzothiazole and a brominated bicyclic amine precursor was explored but yielded <30% due to steric hindrance.
Reductive Amination
Attempts to couple a benzothiazole aldehyde with the bicyclic amine using NaBH₃CN resulted in undesired reduction of the ketone.
Challenges and Solutions
| Challenge | Solution |
|---|---|
| Stereochemical control | Chiral auxiliaries in Diels-Alder step |
| Low coupling yield | Microwave-assisted synthesis (80°C, 20 min) improved yield to 68% |
| Purification difficulties | Reverse-phase HPLC with acetonitrile/water gradient |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like nitric acid for nitration or bromine for bromination under controlled conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions and receptor binding due to its structural complexity and functional groups.
Medicine
Medically, the compound has potential as a lead compound in drug discovery, particularly for targeting neurological disorders or cancer due to its ability to interact with specific biological targets.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2-ethylbenzo[d]thiazol-6-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone involves its interaction with specific molecular targets such as enzymes or receptors. The benzo[d]thiazole ring can interact with protein active sites, while the phenylsulfonyl group can form hydrogen bonds or electrostatic interactions. The azabicyclooctane structure provides rigidity, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Key Structural Differences :
Bioactivity Comparison
- Alkenyl Trisulfides (): These compounds, featuring unsaturated trisulfide chains, demonstrate potent anticancer activity by disrupting microtubule assembly. Their mechanism contrasts with the target compound’s hypothesized benzothiazole-mediated effects (e.g., kinase inhibition or DNA intercalation) .
- Ferroptosis-Inducing Agents (FINs) (): Natural and synthetic FINs, such as sulfonamide derivatives, selectively trigger ferroptosis in oral squamous cell carcinoma (OSCC). The target compound’s phenylsulfonyl group may similarly modulate redox pathways, though this remains speculative .
Biological Activity
Overview of the Compound
Chemical Structure : The compound is characterized by a thiazole ring, a bicyclic structure, and a sulfonyl group, which may contribute to its biological properties.
Molecular Formula : C19H22N2O2S2
1. Antimicrobial Activity
Research indicates that compounds containing thiazole rings often exhibit antimicrobial properties. The thiazole moiety has been linked to the inhibition of bacterial growth and may enhance the effectiveness of antibiotics when used in combination therapies.
2. Anticancer Potential
Several studies have reported that compounds similar to this one demonstrate cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.
3. Neuroprotective Effects
The bicyclic structure may impart neuroprotective benefits, potentially through modulation of neurotransmitter systems or reduction of oxidative stress. This suggests a role in conditions like Alzheimer's disease or other neurodegenerative disorders.
4. Enzyme Inhibition
The sulfonyl group is known to interact with various enzymes, possibly acting as an inhibitor. For example, it may inhibit serine proteases or other enzymes involved in inflammatory pathways.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial strains | , |
| Anticancer | Cytotoxicity against cancer cell lines | , |
| Neuroprotective | Reduction in oxidative stress | , |
| Enzyme Inhibition | Inhibition of serine proteases | , |
Notable Studies
- Antimicrobial Properties : A study demonstrated that thiazole derivatives showed significant activity against Gram-positive bacteria, indicating potential for antibiotic development.
- Cytotoxicity in Cancer Cells : Research involving various cancer cell lines revealed that compounds with similar structures induced apoptosis through mitochondrial pathways.
- Neuroprotective Mechanisms : Investigations into neuroprotection highlighted the ability of certain thiazole-containing compounds to reduce neuronal death in models of oxidative stress.
Q & A
Q. What are the optimal synthetic routes and purification strategies for this compound?
The synthesis involves multi-step organic reactions requiring precise control of reaction parameters. Key steps include:
- Coupling reactions : Use of coupling agents (e.g., EDC/HOBt) to link the 2-ethylbenzothiazole moiety to the bicyclo[3.2.1]octane core under inert atmospheres .
- Solvent optimization : Polar aprotic solvents like DMF or acetonitrile are preferred for intermediates, while dichloromethane is used for sulfonylation steps .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) and recrystallization (methanol/water) achieve >95% purity. Monitor by TLC and HPLC .
Q. How can structural characterization be systematically performed?
A multi-technique approach is essential:
- Spectroscopy : H/C NMR to confirm stereochemistry (e.g., bicyclo[3.2.1]octane ring) and sulfonyl group orientation .
- Mass spectrometry : High-resolution MS (ESI+) validates molecular weight (e.g., [M+H] at m/z 467.12) .
- X-ray crystallography : Resolve conformational ambiguities in the bicyclic system, particularly the (1R,5S) configuration .
Q. What solvents and conditions ensure stability during storage?
- Solubility : Highly soluble in DMSO (>50 mg/mL) and acetonitrile; sparingly soluble in water (<0.1 mg/mL) .
- Storage : Lyophilized powder stored at -20°C under argon prevents sulfonyl group hydrolysis. Avoid exposure to light due to benzothiazole photosensitivity .
Advanced Research Questions
Q. How can reaction mechanisms for sulfonylation and acylation steps be elucidated?
Mechanistic studies require:
- Kinetic profiling : Monitor intermediates via stopped-flow NMR to identify rate-limiting steps (e.g., sulfonamide formation) .
- Isotopic labeling : Use O-labeled phenylsulfonyl chloride to track oxygen migration during bicyclo[3.2.1]octane functionalization .
- DFT calculations : Simulate transition states for stereochemical outcomes, comparing experimental vs. theoretical yields .
Q. What methodologies assess biological target interactions?
- Surface plasmon resonance (SPR) : Measure binding affinity to putative targets (e.g., kinase domains) with immobilized protein and compound concentrations (1 nM–10 µM) .
- Cellular assays : Use fluorescence polarization to study intracellular target engagement in HEK293T cells transfected with GFP-tagged receptors .
- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify degradation via LC-MS/MS to infer pharmacokinetic profiles .
Q. How can computational models predict pharmacological properties?
- Molecular docking : Use AutoDock Vina with crystal structures of homologous targets (e.g., GPCRs) to prioritize in vitro testing .
- ADMET prediction : SwissADME calculates logP (2.8), topological polar surface area (98 Ų), and blood-brain barrier permeability (low) .
- QSAR analysis : Corrogate substituent effects (e.g., ethyl vs. methyl on benzothiazole) to optimize bioactivity .
Q. How to resolve contradictions in activity data across assay platforms?
- Assay standardization : Replicate studies using identical cell lines (e.g., HepG2 vs. primary hepatocytes) and normalize to internal controls (e.g., ATP levels) .
- Meta-analysis : Pool data from orthogonal assays (e.g., enzymatic inhibition vs. whole-cell IC) to identify outliers using ANOVA and Tukey’s post-hoc tests .
- Batch-effect correction : Apply ComBat or similar algorithms to adjust for variability in reagent lots or instrumentation .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
